molecular formula C4H5F2N3O2S B12218741 6-(Difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione

6-(Difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione

Cat. No.: B12218741
M. Wt: 197.17 g/mol
InChI Key: SSBVOEPFKNDVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a difluoromethylsulfanyl group attached to a triazinane ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione typically involves the introduction of the difluoromethylsulfanyl group onto a triazinane scaffold. One common method includes the reaction of a triazinane derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The difluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

6-(Difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 6-(Difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione exerts its effects involves interactions with specific molecular targets. The difluoromethylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 6-(Phenylsulfanyl)-1,2,4-triazinane-3,5-dione
  • 6-(Methylsulfanyl)-1,2,4-triazinane-3,5-dione
  • 6-(Ethylsulfanyl)-1,2,4-triazinane-3,5-dione

Comparison: Compared to these similar compounds, 6-(Difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H5F2N3O2S

Molecular Weight

197.17 g/mol

IUPAC Name

6-(difluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C4H5F2N3O2S/c5-3(6)12-2-1(10)7-4(11)9-8-2/h2-3,8H,(H2,7,9,10,11)

InChI Key

SSBVOEPFKNDVIH-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)NN1)SC(F)F

Origin of Product

United States

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